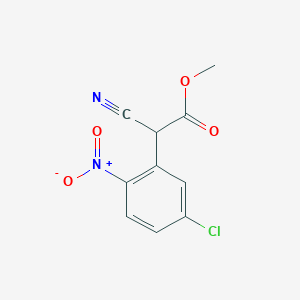

Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate

Description

Properties

IUPAC Name |

methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O4/c1-17-10(14)8(5-12)7-4-6(11)2-3-9(7)13(15)16/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVVCRSFXUOEKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C#N)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625943 | |

| Record name | Methyl (5-chloro-2-nitrophenyl)(cyano)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389571-34-0 | |

| Record name | Methyl (5-chloro-2-nitrophenyl)(cyano)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Precursors for 5-Chloroindole Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 5-chloroindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its synthesis is a critical step in the development of new therapeutics. This guide provides a comprehensive overview of the primary chemical precursors and synthetic strategies for obtaining 5-chloroindole, with a focus on the causality behind experimental choices and practical, field-proven insights.

Strategic Approaches to the 5-Chloroindole Core: A Comparative Overview

The selection of a synthetic route to 5-chloroindole is a strategic decision influenced by factors such as precursor availability, scalability, cost, and the desired substitution pattern. This section dissects the most prominent methods, offering a comparative analysis to guide your synthetic planning.

Table 1: Comparative Analysis of Major Synthetic Routes to 5-Chloroindole

| Synthetic Route | Key Precursors | Typical Reagents & Conditions | Advantages | Disadvantages | Scalability |

| Fischer Indole Synthesis | 4-Chlorophenylhydrazine, Aldehyde/Ketone (e.g., pyruvic acid) | Acid catalyst (e.g., H₂SO₄, PPA, ZnCl₂) | Well-established, versatile for substituted indoles.[1][2] | Can result in low yields for the parent indole; harsh acidic conditions.[2] | Moderate to good. |

| Bartoli Indole Synthesis | ortho-Substituted Nitroarenes (e.g., 1,2-dichloronitrobenzene) | Vinyl Grignard reagent (e.g., vinylmagnesium bromide) | Good for 7-substituted indoles.[3][4][5] | Requires a bulky ortho-substituent for good yields; use of excess Grignard reagent.[3] | Moderate. |

| Madelung Synthesis | N-Phenylamides (e.g., N-(4-chlorophenyl)formamide) | Strong base (e.g., sodium ethoxide, BuLi), high temperatures.[6] | Useful for certain substitution patterns. | Harsh reaction conditions (high temperature, strong base). | Generally poor. |

| Halogen Exchange | 5-Bromoindole | Copper(I) chloride (CuCl), N-methyl-2-pyrrolidone (NMP) | High yield, one-pot reaction, commercially feasible for large scale.[7][8][9] | Dependent on the availability of 5-bromoindole. | Excellent. |

| Dehydrogenation | 5-Chloroindoline | Oxidizing agent (e.g., MnO₂, Pd/C) | High yield, clean reaction. | Requires the synthesis of 5-chloroindoline. | Good. |

Key Precursors and Step-by-Step Protocols

This section provides a detailed examination of the chemical precursors for each major synthetic route, complete with step-by-step experimental protocols where established in the literature.

Fischer Indole Synthesis: The Classic Approach

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, involving the acid-catalyzed cyclization of an arylhydrazone.[1] For 5-chloroindole, the key precursor is 4-chlorophenylhydrazine . This is typically reacted with a suitable aldehyde or ketone, such as pyruvic acid, to form the corresponding hydrazone, which then undergoes intramolecular cyclization.

Precursor: 4-Chlorophenylhydrazine (or its hydrochloride salt) Carbonyl Partner Example: Pyruvic acid

Causality of Experimental Choices: The choice of acid catalyst is critical. Strong Brønsted acids like sulfuric acid or polyphosphoric acid (PPA), or Lewis acids like zinc chloride, are commonly employed to facilitate the key[10][10]-sigmatropic rearrangement of the hydrazone.[1] The reaction temperature is also a crucial parameter that needs to be carefully controlled to balance reaction rate and potential side reactions.

While a specific, high-yield protocol for the direct synthesis of unsubstituted 5-chloroindole via the Fischer method is not readily found in recent literature, the synthesis of the closely related 5-chloroindole-2-carboxylic acid is well-established. This intermediate can then be decarboxylated to afford 5-chloroindole.

-

Hydrazone Formation: In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent such as ethanol.

-

Add an equimolar amount of pyruvic acid to the solution.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the phenylhydrazone. The product may precipitate from the solution.

-

Cyclization: To the hydrazone mixture, add a strong acid catalyst such as polyphosphoric acid or a solution of sulfuric acid in ethanol.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling, pour the reaction mixture into ice-water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

The crude 5-chloroindole-2-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[11][12][13]

Diagram of Fischer Indole Synthesis

Caption: Fischer indole synthesis of 5-chloroindole-2-carboxylic acid.

Halogen Exchange: A Commercially Viable Route

For large-scale and industrial synthesis, a highly efficient method is the halogen exchange reaction starting from the more readily available 5-bromoindole . This one-pot synthesis utilizes copper(I) chloride in a polar aprotic solvent.[7][8][9]

Precursor: 5-Bromoindole Reagents: Copper(I) chloride (CuCl), N-methyl-2-pyrrolidone (NMP)

Causality of Experimental Choices: The choice of a high-boiling polar aprotic solvent like NMP is crucial for achieving the necessary reaction temperature (130-140°C) to drive the halogen exchange.[7] Copper(I) chloride is the preferred copper source for this transformation. The work-up with aqueous ammonia is essential to complex with the copper salts and facilitate their removal from the organic product.[7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-bromoindole (1.0 eq), cuprous chloride (1.5 eq), and N-methyl-2-pyrrolidone (NMP).

-

Heating: Heat the reaction mixture to 130-140°C with vigorous stirring. The reaction is typically complete within 6-12 hours. Monitor the reaction progress by TLC.

-

Work-up: After cooling to room temperature, add aqueous ammonia (20-25%) to the reaction mixture and stir for 30 minutes.

-

Extraction: Extract the product with an organic solvent such as chloroform or ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure 5-chloroindole.[7]

Diagram of Halogen Exchange Synthesis

Caption: Halogen exchange synthesis of 5-chloroindole.

Dehydrogenation of 5-Chloroindoline

Another high-yielding route to 5-chloroindole involves the dehydrogenation of 5-chloroindoline . This precursor can be synthesized from indoline through a sequence of acylation, chlorination, and saponification.[14] The final dehydrogenation step can be achieved using various oxidizing agents.

Precursor: 5-Chloroindoline Reagents: Palladium on carbon (Pd/C) or Manganese dioxide (MnO₂)

Causality of Experimental Choices: Palladium on carbon is a highly effective catalyst for dehydrogenation reactions, often providing clean conversions with the evolution of hydrogen gas.[15] Manganese dioxide is a milder and often more cost-effective oxidizing agent for this transformation. The choice of solvent and reaction temperature is critical to ensure complete conversion and minimize side reactions.

-

Reaction Setup: In a round-bottom flask, dissolve 5-chloroindoline in a high-boiling solvent such as xylene or mesitylene.

-

Add a catalytic amount of 10% palladium on carbon.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture and filter through a pad of celite to remove the palladium catalyst.

-

Wash the celite pad with the reaction solvent.

-

Evaporate the solvent from the combined filtrates under reduced pressure.

-

The resulting crude 5-chloroindole can be purified by recrystallization or column chromatography.

Bartoli and Madelung Syntheses: Alternative Strategies

The Bartoli and Madelung syntheses represent alternative, though less commonly employed for the parent 5-chloroindole, strategies.

-

Bartoli Indole Synthesis: This method involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent.[3][4][5] For the synthesis of a 5-chloroindole, a plausible precursor would be a 1,2-dichloro-4-nitrobenzene, where one of the chloro groups acts as the necessary ortho substituent. The reaction typically requires at least three equivalents of the Grignard reagent.[3] A reported synthesis of 7-chloro-3-methylindole from 2-chloronitrobenzene and 2-propenylmagnesium bromide gave a 53% yield, illustrating the feasibility of this approach for chloro-substituted indoles.[16]

-

Madelung Synthesis: This reaction involves the high-temperature, base-catalyzed intramolecular cyclization of an N-phenylamide.[6] A potential precursor for 5-chloroindole would be N-(4-chlorophenyl)formamide. The classical Madelung synthesis requires harsh conditions, such as sodium ethoxide at 200-400°C, which can limit its applicability. Modern variations using stronger bases like butyllithium (BuLi) can proceed at lower temperatures.

Safety and Handling of Key Precursors

4-Chlorophenylhydrazine Hydrochloride:

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[17][18][19] Causes skin and eye irritation.[17][19][20]

-

Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[18][19][20] Handle in a well-ventilated area.[20]

Vinylmagnesium Bromide:

-

Hazards: Highly flammable liquid and vapor.[21][22] Reacts violently with water, releasing flammable gases.[22][23] Causes severe skin burns and eye damage.[21][22][23]

-

Precautions: Handle under an inert atmosphere (e.g., nitrogen).[21] Keep away from water and sources of ignition.[21][23] Use non-sparking tools and grounded equipment.[21] Wear appropriate PPE, including flame-retardant clothing.

N-Methyl-2-pyrrolidone (NMP):

-

Hazards: Classified as a reproductive toxicant and can cause skin, eye, and respiratory irritation.[10][24][25][26][27]

-

Precautions: Use in a well-ventilated area or a fume hood.[10] Wear appropriate gloves and eye protection.[10]

Conclusion

The synthesis of 5-chloroindole can be approached through several distinct pathways, each with its own set of advantages and challenges. For laboratory-scale synthesis, the Fischer indole synthesis offers versatility, while for large-scale and commercially viable production, the halogen exchange from 5-bromoindole stands out as a high-yielding and efficient method. The dehydrogenation of 5-chloroindoline also provides a clean and effective route. The Bartoli and Madelung syntheses , while mechanistically interesting, are generally less practical for the direct synthesis of the parent 5-chloroindole due to precursor requirements and harsh reaction conditions. A thorough understanding of the precursors, reaction mechanisms, and safety considerations outlined in this guide will empower researchers to make informed decisions and successfully synthesize this important heterocyclic scaffold.

References

- Vinylmagnesium bromide - SAFETY DATA SHEET. (2012, May 9).

- 4-Chlorophenylhydrazine Hydrochloride - Material Safety Data Sheet (MSDS). (n.d.).

-

N-Methyl-2-pyrrolidone. (n.d.). In Wikipedia. Retrieved from [Link]

- N-Methyl-2-pyrrolidone - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.

- Vinylmagnesium Bromide (14% in Tetrahydrofuran, ca. 1mol/L)

- MSDS of 4-chlorophenylhydrazine hydrochloride. (2008, November 10). Capot Chemical.

- SAFETY DATA SHEET - 4-Chlorophenylhydrazine hydrochloride. (2023, October 6). Fisher Scientific.

- Vinylmagnesium bromide, 1M - SAFETY DATA SHEET. (2011, September 12). Fisher Scientific.

- Vinylmagnesium bromide 1M solution in THF - SAFETY DATA SHEET. (2023, July 6). Apollo Scientific.

-

EPA Finds NMP and 1-BP Present Unreasonable Risks to Human Health. (2022, December 19). U.S. Environmental Protection Agency. Retrieved from [Link]

- Material Safety Data Sheet - Vinylmagnesium bromide, 0,7M solution in THF. (2005, October 18). Cole-Parmer.

- ICSC 0513 - N-METHYL-2-PYRROLIDONE. (n.d.).

- SAFETY DATA SHEET - 4-Chlorophenylhydrazine Hydrochloride. (2025, April 25). Tokyo Chemical Industry.

- Palle, S., et al. (2011). Highly Convenient and Large Scale Synthesis of 5-chloroindole and its 3-substituted Analogues. Journal of the Korean Chemical Society, 55(2), 240-244.

-

Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1). (n.d.). In PubChem. Retrieved from [Link]

- Safety Data Sheet: N-methyl-2-pyrrolidone. (n.d.). Chemos GmbH & Co. KG.

- Bartoli indole synthesis. (n.d.). In Grokipedia.

- Palle, S., et al. (2011). 5-Chloroindole계 화합물의 Large Scale 합성. Journal of the Korean Chemical Society, 55(2), 240-244.

-

Bartoli indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Bartoli Indole Synthesis. (n.d.). In SynArchive. Retrieved from [Link]

-

The Bartoli Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Palle, S., et al. (2011). 5-Chloroindole계 화합물의 Large Scale 합성.

- Bartoli Indole Synthesis. (n.d.).

- Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis.

-

Madelung synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.

- Recrystallization. (n.d.). University of California, Los Angeles - Chemistry.

- The Fischer Indole Synthesis: A Comprehensive Technical Guide. (2025, December). BenchChem.

- Köhling, P., Schmidt, A. M., & Eilbracht, P. (n.d.). Tandem Hydroformylation/Fischer Indole Synthesis: A Novel Approach to Indoles.

- Synthesis and Chemistry of Indole. (n.d.).

- Experiment 2: Recrystalliz

- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.

-

Madelung Indole Synthesis. (n.d.). In SynArchive. Retrieved from [Link]

- US Patent 4,377,699A. (1983).

- Madelung Indole Synthesis. (n.d.).

- The Madelung Synthesis - Full Video Lecture. (2021, July 7). YouTube.

- Lab Procedure: Recrystalliz

- Dehydrogenation Reactions of Heterocyclic Compounds and Their Deriv

- Fischer indole synthesis applied to the total synthesis of n

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. d-nb.info [d-nb.info]

- 6. bhu.ac.in [bhu.ac.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. athabascau.ca [athabascau.ca]

- 13. mt.com [mt.com]

- 14. US4377699A - 5-Chloro-indole preparation - Google Patents [patents.google.com]

- 15. taylorfrancis.com [taylorfrancis.com]

- 16. researchgate.net [researchgate.net]

- 17. capotchem.com [capotchem.com]

- 18. fishersci.be [fishersci.be]

- 19. tcichemicals.com [tcichemicals.com]

- 20. chemicalbull.com [chemicalbull.com]

- 21. fishersci.com [fishersci.com]

- 22. tcichemicals.com [tcichemicals.com]

- 23. fishersci.com [fishersci.com]

- 24. nj.gov [nj.gov]

- 25. epa.gov [epa.gov]

- 26. ICSC 0513 - N-METHYL-2-PYRROLIDONE [chemicalsafety.ilo.org]

- 27. chemos.de [chemos.de]

2-(5-chloro-2-nitrophenyl)acetonitrile derivatives

An In-depth Technical Guide to the Synthesis and Application of 2-(5-chloro-2-nitrophenyl)acetonitrile Derivatives

Abstract

The 2-(5-chloro-2-nitrophenyl)acetonitrile scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile precursor for a diverse range of heterocyclic compounds with significant therapeutic potential. The strategic placement of the chloro, nitro, and acetonitrile functionalities provides multiple reaction sites for chemical modification, enabling the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the synthesis of the core scaffold, key derivatization strategies, and the biological applications of its derivatives. We delve into the mechanistic rationale behind pivotal transformations, such as nitro group reduction and intramolecular cyclization, and present detailed, field-proven protocols for researchers, scientists, and drug development professionals. The role of the nitrile group as a critical pharmacophore and bioisostere is also explored, highlighting its contribution to modulating physicochemical properties and enhancing target binding affinity.

Introduction: A Privileged Scaffold in Drug Discovery

The 2-(5-chloro-2-nitrophenyl)acetonitrile molecule is more than a simple chemical intermediate; it is a "privileged scaffold" that provides a gateway to numerous classes of biologically active compounds. Its importance stems from the unique interplay of its three key functional groups:

-

The Nitrile Group (-CN): Once considered a simple placeholder, the nitrile group is now recognized as a crucial pharmacophore in drug design. It is a small, polar moiety that can act as a potent hydrogen bond acceptor, often mimicking the interactions of a carbonyl or hydroxyl group with a protein target.[1][2][3] Its linear geometry and electronic properties allow it to serve as a bioisostere for halogens and carbonyls, enhancing binding affinity and selectivity.[1][4] Furthermore, introducing a nitrile group can block metabolically weak spots in a molecule, improving its pharmacokinetic profile and overall stability.[2][4]

-

The Nitro Group (-NO2): The electron-withdrawing nature of the nitro group is pivotal. It activates the aromatic ring for nucleophilic aromatic substitution and, most importantly, serves as a synthetic handle for creating the corresponding amino group via reduction. This transformation is often the key step in synthesizing a wide array of heterocyclic systems, including benzodiazepines, quinazolines, and acridones.[5][6] The nitro group itself is a well-established pharmacophore found in numerous antimicrobial and anticancer agents.[7][8]

-

The Chloro Group (-Cl): The halogen substituent modulates the electronic properties of the phenyl ring and can influence the molecule's lipophilicity and binding interactions within a receptor's active site. Its presence is often correlated with enhanced biological efficacy in various therapeutic agents.[9][10]

The convergence of these functionalities makes 2-(5-chloro-2-nitrophenyl)acetonitrile a highly valuable starting material for synthesizing libraries of compounds for drug screening. Derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[6][9][11][12]

Synthesis of the Core Scaffold

The most common and efficient synthesis of 2-(5-chloro-2-nitrophenyl)acetonitrile involves the nucleophilic substitution of a more activated precursor, such as 2,4-dichloronitrobenzene, with a cyanide source. However, a well-documented method involves the reaction of 4-chloro-2-nitro-1-(chloromethyl)benzene with a cyanide salt. A related synthesis starting from a substituted benzyl halide demonstrates high efficiency.[13]

General Synthetic Workflow

The overall strategy for utilizing the core scaffold involves its initial synthesis, followed by strategic modifications—primarily the reduction of the nitro group—to access key intermediates that can be further cyclized or derivatized.

Caption: General workflow for the synthesis and derivatization of 2-(5-chloro-2-nitrophenyl)acetonitrile.

Detailed Experimental Protocol: Synthesis of 2-(5-Chloro-2-nitrophenyl)acetonitrile

This protocol is adapted from a similar procedure for synthesizing substituted (2-nitrophenyl)acetonitrile derivatives.[13][14]

Materials:

-

4-Chloro-1-(bromomethyl)-2-nitrobenzene

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 4-chloro-1-(bromomethyl)-2-nitrobenzene (1 equivalent) in anhydrous DMSO.

-

Carefully add sodium cyanide (1.1 equivalents) to the solution in portions, ensuring the temperature does not exceed 30°C. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Stir the reaction mixture at room temperature (20-25°C) for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) or by recrystallization to yield pure 2-(5-chloro-2-nitrophenyl)acetonitrile.

Self-Validation: The identity and purity of the product (CAS 72301-65-6) should be confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and by melting point analysis.[15][16]

Key Synthetic Transformations and Derivatizations

The true synthetic utility of 2-(5-chloro-2-nitrophenyl)acetonitrile lies in its capacity for transformation into more complex structures.

Intramolecular Cyclization and Reduction: A Pathway to 2-Aminobenzophenones

A powerful and elegant strategy involves the base-catalyzed intramolecular cyclization of 2-(5-chloro-2-nitrophenyl)acetonitrile to form a 2,1-benzisoxazole intermediate. This intermediate can then be reductively cleaved to yield the highly valuable 2-amino-5-chlorobenzophenone synthon.[6] 2-Aminobenzophenones are critical precursors for a multitude of pharmaceuticals, including several anti-inflammatory drugs and benzodiazepines used to treat anxiety.[5][6][17]

Caption: Key transformation pathway from the core scaffold to 2-aminobenzophenones via a benzisoxazole intermediate.

This two-step approach, often accelerated by ultrasonic irradiation, provides a convenient and high-yield method for preparing 2-aminobenzophenone derivatives, avoiding harsher conditions or multi-step protection/deprotection sequences required by classical methods like the Friedel-Crafts reaction.[5][6][18]

Direct Nitro Group Reduction

The direct reduction of the nitro group to an amine yields 2-(2-amino-5-chlorophenyl)acetonitrile. This intermediate is also highly valuable. The amino group can be acylated, alkylated, or used as a nucleophile in cyclocondensation reactions. The adjacent nitrile group can subsequently react with Grignard or organolithium reagents to form ketones (2-aminobenzophenones) or participate in other cyclization reactions, for instance, forming triazoles.[19][20]

Modifications of the Nitrile Group

The nitrile group itself is a versatile functional handle. It can undergo:

-

Hydrolysis: Conversion to a carboxylic acid or amide, which introduces new hydrogen bonding capabilities and can alter the molecule's solubility and pharmacokinetic profile.

-

[3+2] Cycloaddition: Reaction with azides in a "click" reaction to form highly stable, medicinally important 5-amino-1,2,3-triazole rings.[20]

-

Reductive Amination: Reduction to a primary amine, introducing a basic center into the molecule.

Biological Applications of Derivatives

The structural diversity accessible from the 2-(5-chloro-2-nitrophenyl)acetonitrile core has led to the discovery of derivatives with a range of biological activities. The presence of both a nitro group and a halogen on the aromatic ring is a common feature in compounds with antimicrobial and anticancer properties.[7][9]

Anticancer and Antimicrobial Activity

Research has shown that derivatives incorporating the chloro-nitrophenyl moiety exhibit significant biological activity. For example, related structures like 2-chloro-5-nitrobenzonitrile and 2-chloro-5-nitrobenzoic acid have served as scaffolds for novel compounds with potent antibacterial and anticancer effects.[9][11] In one study, thiazolidinone derivatives synthesized from a related 2-chloro-3-(4-nitrophenyl)propenal moiety showed high antimitotic activity against a panel of 60 cancer cell lines, with particular efficacy against leukemia, colon cancer, and melanoma cell lines.[10] The mechanism for some related benzimidazole derivatives has been linked to the inhibition of the PI3K/AKT signaling pathway, which is crucial for cancer cell proliferation and survival.[9]

| Derivative Class | Target/Activity | Reported Efficacy | Reference(s) |

| Thiazolidinones | Anticancer (Antimitotic) | GI₅₀ in sub-micromolar range against leukemia and colon cancer cell lines. | [9][10] |

| Benzimidazolones | HIV-1 Inhibition | Potent inhibition of HIV-1 replication at nanomolar concentrations. | [12] |

| Coordination Polymers | Antibacterial | Selective inhibition against methicillin-resistant Staphylococcus aureus (MRSA). | [11] |

| Nitro-phenanthrolines | Antitubercular | The nitro group was found to be essential for activity against Mycobacterium tuberculosis. | [7] |

Conclusion and Future Outlook

The 2-(5-chloro-2-nitrophenyl)acetonitrile core continues to be a highly attractive and productive scaffold for the development of novel therapeutics. Its synthetic accessibility and the presence of three distinct, reactive functional groups provide a robust platform for generating chemical diversity. The conversion to 2-aminobenzophenones remains a cornerstone application, fueling the synthesis of benzodiazepines and other critical heterocyclic drugs. Future research will likely focus on leveraging this scaffold to develop next-generation kinase inhibitors, targeted protein degraders, and novel covalent inhibitors, where the nitrile group can play a key role in binding and reactivity. As our understanding of the nuanced roles of functional groups like nitrile and nitro in molecular recognition deepens, the strategic value of this scaffold in structure-based drug design is set to grow even further.

References

- Jonczyk, A., & Kowalkowska, A. (2002). Synthesis of (2-Nitrophenyl)acetonitriles. Synthesis, 2002(05), 674-680.

- Sharma, R., & Kumar, R. (2018). A Mini-Review on Synthetic Methodologies of 2-Aminobenzophenone and Its Derivatives. Asian Journal of Organic & Medicinal Chemistry.

- Kaur, T., et al. (2021). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega.

- Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652.

- Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. SIOC Journals.

- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.

- Teimouri, M. B., & Khavasi, H. R. (2007).

- Nowacki, M., et al. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines.

- Zhu, F., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy.

-

Davis, R. B., & Pizzini, L. C. (1963). 2-Aminobenzophenone. Organic Syntheses. [Link]

-

Du, Y., et al. (2018). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Expert Opinion on Drug Discovery. [Link]

-

Zaikin, P. A., et al. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega. [Link]

- Google Patents. (2004). Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor.

-

Thoreauchem. (n.d.). 2-(5-Chloro-2-nitrophenyl)acetonitrile. Thoreauchem. [Link]

-

ChemSynthesis. (n.d.). (2-chloro-3-nitrophenyl)acetonitrile. ChemSynthesis. [Link]

-

Ghiurca, I. L., et al. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [Link]

-

Encyclopedia MDPI. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia MDPI. [Link]

-

Synthink. (2024). 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. Synthink. [Link]

-

Cerecetto, H., et al. (2001). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. PubMed. [Link]

-

Reddy, V. P., et al. (2015). Azide–acetonitrile “click” reaction triggered by Cs2CO3: the atom-economic, high-yielding synthesis of 5-amino-1,2,3-triazoles. RSC Advances. [Link]

-

Saliyeva, L. N., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules. [Link]

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]

- 13. 2-(5-CHLORO-2-NITROPHENYL)ACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 14. US20040199002A1 - Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor - Google Patents [patents.google.com]

- 15. 2-(5-Chloro-2-nitrophenyl)acetonitrile-72301-65-6 - Thoreauchem [thoreauchem.com]

- 16. chemsynthesis.com [chemsynthesis.com]

- 17. researchgate.net [researchgate.net]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Azide–acetonitrile “click” reaction triggered by Cs2CO3: the atom-economic, high-yielding synthesis of 5-amino-1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Iron-Mediated Reduction of Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate

Introduction: The Strategic Importance of Nitroarene Reduction in Synthesis

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, providing critical building blocks for a vast array of pharmaceuticals, agrochemicals, and materials.[1] Among the various methods available, the use of elemental iron in the presence of a proton donor, a reaction historically known as the Béchamp reduction, remains a highly relevant and industrially significant process. Its enduring appeal lies in its cost-effectiveness, operational simplicity, and, most critically, its remarkable chemoselectivity.[2][3] This protocol details the application of this classical yet robust methodology to the specific and multifunctional substrate, Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate, a precursor for various heterocyclic scaffolds of medicinal interest.

The target transformation is the selective reduction of the nitro group to an amine, yielding Methyl 2-(2-amino-5-chlorophenyl)-2-cyanoacetate, while preserving the chloro, ester, and cyano functionalities. The exceptional tolerance of iron-based reductions for such groups makes it the ideal choice over many catalytic hydrogenation methods, which might lead to dehalogenation or reduction of the nitrile.[4][5]

Mechanism of Iron-Mediated Nitro Reduction

The reduction of a nitro group by elemental iron in an acidic medium is a heterogeneous reaction that occurs on the surface of the iron particles. The mechanism involves a series of single-electron transfers (SET) from the iron metal to the nitro group, with subsequent protonation steps.[5][6] The overall process consumes six electrons and six protons to convert the nitro group (-NO₂) into an amino group (-NH₂).

The reaction proceeds through key intermediates, including nitroso (-NO) and hydroxylamine (-NHOH) species.[2][7] These intermediates are typically more reactive than the starting nitroarene and are rapidly reduced to the final amine product.[2] During this process, the iron is oxidized, primarily to iron oxides.

Below is a diagram illustrating the key steps of the reaction mechanism.

Caption: Fig. 1: Simplified mechanism of iron-mediated nitro reduction.

Experimental Protocol

This protocol is designed for the reduction of this compound on a laboratory scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| This compound | >98% Purity | Commercial | Starting material. |

| Iron Powder (<325 mesh) | Reagent Grade | Commercial | Fine powder provides a larger surface area for reaction. |

| Ammonium Chloride (NH₄Cl) | ACS Reagent Grade | Commercial | Proton source and electrolyte.[1] |

| Ethanol (EtOH) | Anhydrous | Commercial | Reaction solvent. |

| Water (H₂O) | Deionized | In-house | Co-solvent. |

| Celite® 545 | --- | Commercial | Filtration aid for removing fine iron particles.[5] |

| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Commercial | Extraction solvent. |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | --- | In-house | For aqueous wash to neutralize any remaining acid. |

| Brine (Saturated NaCl Solution) | --- | In-house | For aqueous wash to remove water from the organic phase. |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial | Drying agent. |

Equipment

-

Round-bottom flask (appropriate size for the reaction scale)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thermometer or temperature probe

-

Buchner funnel and filter paper

-

Filter flask

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Analytical balance

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves.[8]

-

Ventilation: Perform the reaction in a well-ventilated fume hood.

-

Flammability: Iron powder can be flammable and may spark.[9] Avoid sources of ignition. Ethanol and ethyl acetate are flammable liquids.

-

Exotherm: The reaction can be vigorous and exothermic, especially at the beginning.[5] Control the rate of heating and be prepared for a rapid increase in temperature.

-

Handling Reagents: Consult the Safety Data Sheets (SDS) for all chemicals before use.[8][9]

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 5.0 g).

-

Solvent Addition: Add ethanol (e.g., 80 mL) and deionized water (e.g., 20 mL) to the flask. Stir the mixture to dissolve the starting material.

-

Reagent Addition: To the stirred solution, add ammonium chloride (4.0 eq.) followed by fine iron powder (4.0-5.0 eq.).[5] The use of a slight excess of iron ensures complete conversion.

-

Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle or oil bath.[5] The reaction is often vigorous initially.

-

Monitoring Progress: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To take a sample, briefly stop stirring, withdraw a small aliquot with a pipette, dilute it with ethyl acetate, and filter it through a small plug of silica or Celite before analysis. The reaction is typically complete within 2-4 hours.

-

Work-up - Filtration: Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

-

Celite Filtration: Prepare a pad of Celite® (approx. 1-2 cm thick) in a Buchner funnel. Wet the pad with a small amount of ethanol. Filter the reaction mixture through the Celite pad to remove the iron powder and iron oxides.[5]

-

Washing: Wash the filter cake (the solid material on the funnel) thoroughly with several portions of ethanol or ethyl acetate to ensure all the product is collected.

-

Solvent Removal: Combine the filtrate and the washes in a round-bottom flask and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

-

Extraction: To the resulting residue, add ethyl acetate (e.g., 100 mL) and deionized water (e.g., 50 mL). Transfer the mixture to a separatory funnel.

-

Aqueous Washes: Wash the organic layer sequentially with:

-

Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any residual ammonium chloride.

-

Brine (1 x 50 mL) to aid in the separation of the layers and remove excess water.

-

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, Methyl 2-(2-amino-5-chlorophenyl)-2-cyanoacetate.

-

Purification (if necessary): The crude product is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

The following diagram outlines the general workflow for this protocol.

Caption: Fig. 2: Experimental workflow for the iron-mediated reduction.

Data and Expected Results

Reaction Monitoring and Characterization

-

TLC Analysis: Use a mobile phase such as 30% ethyl acetate in hexanes. The starting nitro-compound will have a higher Rf value than the more polar amine product. Visualize spots under UV light (254 nm).

-

LC-MS Analysis: This can confirm the disappearance of the starting material (by its mass-to-charge ratio) and the appearance of the product with the expected molecular weight.

-

NMR Spectroscopy (¹H and ¹³C): The most definitive method for structural confirmation. Key changes to expect in the ¹H NMR spectrum include the disappearance of the aromatic protons deshielded by the nitro group and the appearance of a broad singlet corresponding to the -NH₂ protons.

-

FTIR Spectroscopy: Look for the appearance of N-H stretching bands (typically two bands in the 3300-3500 cm⁻¹ region) and the disappearance of the characteristic symmetric and asymmetric N-O stretches of the nitro group (around 1530 and 1350 cm⁻¹).

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Incomplete Reaction | Insufficient iron or ammonium chloride; inactive iron. | Add more iron and/or NH₄Cl. Ensure the iron powder is fresh and not excessively oxidized. Consider activating the iron with dilute HCl before use.[2] |

| Difficult Filtration | Fine iron oxide sludge clogs the filter paper. | Use a thicker pad of Celite. Dilute the reaction mixture with more solvent before filtration. |

| Low Yield | Incomplete reaction; product loss during work-up. | Ensure the reaction goes to completion. Be meticulous during extractions and wash the filter cake thoroughly. |

| Product Contamination | Residual iron salts in the final product. | Ensure thorough washing during the extraction phase. An additional wash with dilute EDTA solution can help chelate and remove residual iron ions. |

Conclusion

The iron-mediated reduction using iron powder and ammonium chloride is a highly effective, chemoselective, and economical method for synthesizing Methyl 2-(2-amino-5-chlorophenyl)-2-cyanoacetate. The procedure is robust and avoids the use of expensive or hazardous reagents like precious metal catalysts or metal hydrides.[1] By carefully following this protocol, researchers can reliably produce this valuable aniline intermediate, which serves as a versatile precursor for the development of novel therapeutic agents and other high-value chemical entities.

References

-

RSC Publishing. (n.d.). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Retrieved from [Link][1]

-

A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (n.d.). ResearchGate. Retrieved from [Link][2]

-

Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link][4]

-

Allen, A. L., Golden, J. H., & Zhang, J. Z. (2021). Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. ACS Sustainable Chemistry & Engineering. Retrieved from [Link][10]

-

Kinetic Study of Bechamp Process for Nitrobenzene Reduction to Aniline. (n.d.). ResearchGate. Retrieved from [Link][7]

-

Stoichiometric Zn or Fe Metal Reduction. (n.d.). Wordpress. Retrieved from [Link][6]

-

Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Goa University. (n.d.). Advancement in methodologies for reduction of nitroarenes. Retrieved from [Link]

-

Shroff S. R. Rotary Institute of Chemical Technology. (n.d.). AMINATION BY REDUCTION. Retrieved from [Link]

-

Gille, A., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved from [Link][3]

-

Hybrid-Ag. (2024, March 19). Nitro Iron SDS. Retrieved from [Link][8]

-

Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link][9]

Sources

- 1. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]

- 7. researchgate.net [researchgate.net]

- 8. hybridag.com.au [hybridag.com.au]

- 9. oxfordlabchem.com [oxfordlabchem.com]

- 10. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Avoiding N-hydroxyindole side products in Cadogan reaction

Ticket #CR-404: Avoiding N-Hydroxyindole Side Products

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Process Chemistry/Yield Optimization)

Executive Summary & Diagnostic

Welcome to the Cadogan Reaction Support Center. You are likely here because your reductive cyclization of o-nitrostyrenes or o-nitrobiphenyls has yielded an unexpected polar byproduct, often identified as 1-hydroxyindole (N-hydroxyindole) , rather than the desired indole or carbazole.

This is a common "stall" in the deoxygenation cascade. The Cadogan reaction is not a single step; it is a sequential removal of oxygen atoms. If the reaction parameters (temperature, stoichiometry, kinetics) are insufficient to drive the second deoxygenation event, the system accumulates the thermodynamic trap: the N-hydroxy intermediate.

Diagnostic Flowchart

Use the following decision tree to pinpoint the failure mode in your current setup.

Figure 1: Diagnostic decision tree for identifying the root cause of incomplete cyclization.

Technical Deep Dive: The "Stall" Mechanism

To fix the problem, you must understand the causality. The formation of the indole requires the removal of two oxygen atoms.

-

First Deoxygenation: Fast. Nitro (

) -

Cyclization: The Nitroso intermediate undergoes electrocyclic ring closure to form the N-hydroxyindole. This is where the reaction often stops.

-

Second Deoxygenation: Slow. N-hydroxy

Nitrene (or nitrenoid)

If your reaction temperature is too low or phosphine concentration drops, the N-hydroxyindole precipitates or stabilizes, preventing the final reduction.

Figure 2: The Cadogan pathway highlighting the N-Hydroxyindole thermodynamic trap.

Troubleshooting FAQs

Q: I am using 2.5 equivalents of triethyl phosphite (theoretical requirement is 2.0), but I still get 30% N-hydroxyindole. Why? A: Theory does not account for oxidation by adventitious air or the kinetics of the second step.

-

The Issue: The second deoxygenation (N-OH

Indole) is kinetically much slower than the first. If the phosphine is consumed by air or side reactions before this step completes, the reaction stalls. -

The Fix: Increase phosphine loading to 4.0 equivalents . If using P(OEt)

as the solvent, ensure it is freshly distilled and the reaction is under strict Argon atmosphere.

Q: I see an "N-ethoxy" indole byproduct. Where did this come from? A: This is a specific side reaction when using triethyl phosphite.

-

The Mechanism: The N-hydroxy intermediate is nucleophilic. It can attack the ethyl group of the phosphonium intermediate, resulting in O-alkylation (N-OEt).

-

The Fix: Switch from P(OEt)

to Triphenylphosphine (PPh

Q: My substrate has bulky groups near the nitro moiety. The reaction yields are <20%. A: Steric hindrance prevents the phosphine from attacking the oxygen.

-

The Fix: Switch to the Molybdenum-Catalyzed Protocol (see Section 4). The Mo(IV)/Mo(VI) redox couple acts as an oxygen transfer agent, which is less sterically demanding than the direct attack of a bulky phosphine.

Validated Experimental Protocols

Protocol A: Standard High-Temperature (For Robust Substrates)

Best for: Simple unhindered substrates where P(OEt)

-

Setup: Flame-dry a round-bottom flask equipped with a reflux condenser.

-

Reagents: Add substrate (1.0 equiv) and Triethyl phosphite (P(OEt)

) (used as solvent, approx. 3-5 mL per mmol of substrate). -

Degas: Sparge with Argon for 15 minutes. Oxygen is the enemy of phosphines.

-

Reaction: Heat to reflux (approx. 150-160°C) .

-

Critical Checkpoint: Do not stop heating until TLC shows disappearance of the polar N-OH spot. If the spot persists after 4 hours, add 1.0 equiv of fresh P(OEt)

.

-

-

Workup: Distill off excess P(OEt)

under vacuum. Flash chromatography (often required to separate phosphate byproducts).

Protocol B: Molybdenum-Catalyzed (Sanz Modification)

Best for: Sterically hindered substrates, valuable APIs, or avoiding excess phosphorus waste.

| Parameter | Specification |

| Catalyst | MoO |

| Reductant | Triphenylphosphine (PPh |

| Solvent | Toluene or Dioxane (Reflux) |

| Time | 2 - 12 Hours |

Step-by-Step:

-

Charge a reaction tube with the o-nitrostyrene derivative (1.0 equiv).

-

Add PPh

(3.0 equiv) and MoO -

Add anhydrous Toluene (0.5 M concentration).

-

Heat to reflux (110°C) under Argon.

-

Mechanism Note: The Mo catalyst transfers oxygen from the nitro group to the phosphine. This mechanism bypasses the accumulation of the stable N-hydroxy intermediate by facilitating a more efficient oxygen transfer cycle.

-

Cool, filter through a celite pad (to remove Mo salts), concentrate, and purify.

References

-

Cadogan, J. I. G., et al. (1965).[1] "Reduction of nitro-compounds by tervalent phosphorus reagents." Journal of the Chemical Society, 4831–4837. Link

-

Sundberg, R. J. (1965).[2] "Deoxygenation of Nitro Groups by Trivalent Phosphorus. Indoles from o-Nitrostyrenes."[1][2][3][4] The Journal of Organic Chemistry, 30(11), 3604–3610.[2] Link

-

Sanz, R., et al. (2005). "Molybdenum-Catalyzed Synthesis of Indoles and Carbazoles from o-Nitro- styrenes and o-Nitrobiphenyls." The Journal of Organic Chemistry, 70(16), 6548–6551. Link

-

Freeman, A. W., et al. (2005).[1] "Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles." The Journal of Organic Chemistry, 70(13), 5014–5019. Link

-

Peet, N. P., et al. (2012).[1] "Studies on the mechanism of the Cadogan–Sundberg indole synthesis." Journal of Heterocyclic Chemistry, 49(5), 1045-1050. Link

Sources

Validation & Comparative

A Comparative Guide to FTIR Analysis: Distinguishing Cyano and Nitro Groups in Aryl Acetates

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise identification of functional groups is paramount for ensuring the structural integrity and desired functionality of synthesized molecules. Among the various analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for elucidating molecular structures.[1][2] This guide provides an in-depth comparison of the characteristic FTIR spectral features of two crucial electron-withdrawing groups—cyano (-CN) and nitro (-NO₂) —when substituted on an aryl acetate backbone. Understanding these distinct vibrational signatures is essential for reaction monitoring, quality control, and the structural characterization of novel compounds.

The Vibrational Language of Molecules: An Introduction to FTIR Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules by measuring the absorption of infrared radiation at specific frequencies.[3] When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, absorption occurs, resulting in a peak in the FTIR spectrum. The position, intensity, and shape of these peaks provide a unique "fingerprint" of the molecule, allowing for the identification of its constituent functional groups.[1]

For the purpose of this guide, we will focus on the mid-infrared region (4000-400 cm⁻¹), where the characteristic vibrations of most organic functional groups are observed.

The Aryl Acetate Backbone: A Common Scaffold

Aryl acetates possess a characteristic set of vibrations that form the foundation of their FTIR spectra. The most prominent of these is the strong carbonyl (C=O) stretching vibration of the ester group, which typically appears in the range of 1770-1750 cm⁻¹ for phenyl acetate itself. Aromatic esters also exhibit strong C-O stretching bands.[4] Additionally, the aromatic ring gives rise to several characteristic absorptions, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the 1600-1450 cm⁻¹ region.[5][6] The presence of substituents, such as the cyano and nitro groups, can significantly influence the electronic environment of the aryl acetate system, leading to predictable shifts in these characteristic absorption frequencies.

Distinguishing Features: Cyano vs. Nitro Groups

The cyano and nitro groups, while both strongly electron-withdrawing, present distinctly different and readily identifiable features in an FTIR spectrum.

The Cyano (-C≡N) Group: A Sharp and Unmistakable Peak

The most characteristic feature of a nitrile is the stretching vibration of the carbon-nitrogen triple bond (C≡N). This absorption typically appears as a sharp, and while its intensity can vary from medium to weak, its position in a relatively uncongested region of the spectrum makes it a highly reliable diagnostic peak.[7]

For an aryl nitrile, the C≡N stretching frequency is generally observed in the range of 2240-2220 cm⁻¹.[8] In the case of p-cyanophenyl acetate , this peak is a key identifier. The electron-withdrawing nature of the cyano group can also influence the carbonyl stretching frequency of the acetate group, often causing a slight shift to a higher wavenumber compared to unsubstituted phenyl acetate due to the inductive effect.

The Nitro (-NO₂) Group: A Tale of Two Stretches

The nitro group is distinguished by two strong and characteristic absorption bands arising from the asymmetric and symmetric stretching vibrations of the two nitrogen-oxygen bonds.[9][10] The high polarity of the N-O bonds leads to very intense absorptions, making the nitro group one of the easier functional groups to identify via FTIR.[11]

For aromatic nitro compounds, these peaks are typically found in the following ranges:

In 4-nitrophenyl acetate , these two strong absorptions are the primary diagnostic features. The powerful electron-withdrawing resonance effect of the nitro group has a more pronounced impact on the ester linkage compared to the cyano group. This effect tends to decrease the double bond character of the carbonyl group, resulting in a shift of the C=O stretching frequency to a lower wavenumber. Additionally, a medium intensity C-N stretching vibration can sometimes be observed in the 890-835 cm⁻¹ range.[3]

Comparative Analysis: p-Cyanophenyl Acetate vs. 4-Nitrophenyl Acetate

To illustrate the practical application of these principles, the table below summarizes the key FTIR absorption peaks for p-cyanophenyl acetate and 4-nitrophenyl acetate.

| Functional Group Vibration | p-Cyanophenyl Acetate (cm⁻¹) | 4-Nitrophenyl Acetate (cm⁻¹) | Key Differentiator |

| Cyano (C≡N) Stretch | ~2230 (sharp, medium) | Absent | The presence of this sharp peak is definitive for the cyano-substituted compound. |

| Nitro (NO₂) Asymmetric Stretch | Absent | ~1520 (strong) | A very strong absorption in this region is a clear indicator of the nitro group. |

| Nitro (NO₂) Symmetric Stretch | Absent | ~1345 (strong) | The second strong absorption confirming the presence of the nitro group. |

| Ester (C=O) Stretch | ~1760 (strong) | ~1755 (strong) | The C=O stretch in the nitro-substituted compound is at a slightly lower frequency due to the stronger resonance effect of the NO₂ group. |

| Aromatic (C=C) Stretches | ~1600, ~1500 (medium) | ~1610, ~1590 (medium) | Subtle shifts can be observed due to the influence of the different substituents. |

| Ester (C-O) Stretches | ~1200, ~1170 (strong) | ~1210, ~1160 (strong) | Variations in the "fingerprint" region are expected. |

| Aromatic C-H Out-of-Plane Bend | ~840 (strong) | ~860 (strong) | The position is indicative of the para-substitution pattern on the aromatic ring.[12] |

Experimental Protocol: Acquiring an FTIR Spectrum via Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a modern FTIR sampling technique that requires minimal to no sample preparation, making it ideal for the rapid analysis of solid and liquid samples.[13]

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

-

-

Background Collection:

-

With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, water vapor) and is crucial for obtaining a clean sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid aryl acetate sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. The evanescent wave that probes the sample only penetrates a few microns, so intimate contact is essential for a high-quality spectrum.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine functional group identification.

-

-

Data Analysis:

-

The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Use the software's tools to identify and label the major absorption peaks.

-

Compare the obtained spectrum with reference spectra or the data provided in this guide to confirm the identity of the compound.

-

-

Cleaning:

-

Retract the press, remove the sample, and thoroughly clean the ATR crystal with a suitable solvent to prevent cross-contamination of future analyses.

-

Visualizing the Concepts

To further clarify the information presented, the following diagrams illustrate the molecular structures and a logical workflow for spectral interpretation.

Caption: Molecular representations of p-cyanophenyl acetate and 4-nitrophenyl acetate.

Caption: Step-by-step workflow for acquiring an FTIR spectrum using ATR.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. air.unimi.it [air.unimi.it]

- 3. p-Cyanophenyl acetate | C9H7NO2 | CID 83062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. instanano.com [instanano.com]

- 7. 2-Nitrophenyl acetate [webbook.nist.gov]

- 8. Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives as Ultra-Short Recovery Sedative/Hypnotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acétate de 4-nitrophényle, 97 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 10. gsconlinepress.com [gsconlinepress.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

A Researcher's Guide to the Melting Point Determination of Novel Compounds: A Comparative Analysis Featuring Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate

The Significance of Melting Point in a Research and Development Context

In the pharmaceutical and chemical industries, the melting point of a substance is more than just a physical constant; it is a gateway to understanding a compound's behavior and quality.[1][2] A sharp and well-defined melting range is a strong indicator of a pure crystalline substance. Conversely, a broad melting range often suggests the presence of impurities, which can significantly impact a compound's biological activity, stability, and formulation properties.

The determination of melting point is a cornerstone of:

-

Purity Assessment: Impurities disrupt the crystal lattice of a solid, typically leading to a depression and broadening of the melting range.

-

Compound Identification: By comparing the experimentally determined melting point with literature values or that of a known standard, a researcher can gain confidence in the identity of a synthesized compound.

-

Polymorph and Solvate Screening: Different crystalline forms (polymorphs) or solvates of the same compound can exhibit distinct melting points. Identifying and characterizing these forms is critical in drug development as they can have different solubilities, bioavailabilities, and stability profiles.

Comparative Analysis of Structurally Related Compounds

To provide a practical context, the table below presents the reported melting points of compounds structurally analogous to Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate. This comparative data is invaluable for predicting the approximate melting range of the target compound and for understanding how subtle structural modifications can influence this physical property.

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) |

| Methyl 2-cyano-2-(2-nitrophenyl)acetate | 113772-13-7 | C₁₀H₈N₂O₄ | 88 |

| (2-chloro-3-nitrophenyl)acetonitrile | Not Available | C₈H₅ClN₂O₂ | 102-103 |

| 5-Fluoro-2-nitrophenylacetonitrile | 3456-75-5 | C₈H₅FN₂O₂ | 70-72 |

| This compound | 389571-34-0 | C₁₀H₇ClN₂O₄ | To be determined |

Data sourced from publicly available chemical databases.[3][4][5]

The variation in melting points among these analogs underscores the sensitivity of this parameter to changes in molecular structure, such as the position and nature of substituents on the phenyl ring.

Experimental Protocol for Melting Point Determination: The Capillary Method

The capillary method is a widely accepted and robust technique for determining the melting point of a solid organic compound.[6] The following protocol is based on established methodologies, including those outlined in the United States Pharmacopeia (USP).[7][8]

Instrumentation and Materials

-

Melting Point Apparatus (e.g., Mel-Temp or similar digital instrument)

-

Capillary Tubes (one end sealed)

-

Mortar and Pestle

-

Spatula

-

Compound to be analyzed (finely powdered and dry)

-

Calibration Standards with certified melting points (e.g., benzoic acid, caffeine)

Step-by-Step Methodology

-

Instrument Calibration: Before any measurements are taken, it is imperative to calibrate the melting point apparatus.[2][9][10][11] This is achieved by determining the melting points of certified reference standards and ensuring the instrument's readings are within the acceptable range specified for those standards. A calibration curve may be generated to correct for any systematic deviations.

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry, as residual solvent can act as an impurity and depress the melting point.

-

If the sample consists of large crystals, gently grind it to a fine powder using a clean, dry mortar and pestle. This ensures uniform packing in the capillary tube and efficient heat transfer.[12][13]

-

-

Loading the Capillary Tube:

-

Melting Point Determination:

-

Rapid Determination (Optional but Recommended): To save time, a preliminary rapid heating can be performed to get an approximate melting range. Heat the sample at a rate of 10-20 °C per minute and note the temperature at which it melts.

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Place the loaded capillary tube into the heating block of the apparatus.

-

Set the heating rate to a slow and steady 1-2 °C per minute. A slow heating rate is crucial for an accurate determination, allowing the temperature of the sample and the thermometer to equilibrate.[14]

-

Observe the sample closely through the magnifying lens.

-

Record the Onset of Melting: This is the temperature at which the first droplet of liquid is observed.

-

Record the Completion of Melting: This is the temperature at which the last solid particle melts into a clear liquid.

-

The recorded range between the onset and completion of melting is the melting range of the compound. For a pure substance, this range should be narrow (typically 0.5-2 °C).

-

-

-

Repeatability: For reliable results, the determination should be repeated at least two more times with fresh samples in new capillary tubes. The results should be consistent and reproducible.

Visualizing the Workflow

The following diagram illustrates the key stages of the melting point determination workflow.

Caption: Experimental workflow for melting point determination.

Trustworthiness and Self-Validation

The protocol described above is designed to be a self-validating system. The initial calibration with certified standards ensures the accuracy of the instrument. The use of a slow and controlled heating rate minimizes experimental error. Finally, the repetition of the measurement to ensure reproducibility provides confidence in the obtained melting range. Any significant deviation or broadening of the melting range in a supposedly pure sample should prompt further investigation into its purity and crystalline form.

Conclusion

The determination of the melting point of a novel compound such as this compound is a fundamental yet critical step in its characterization. While the precise melting point of this specific molecule requires experimental determination, the principles and protocols outlined in this guide provide a comprehensive framework for obtaining accurate and reliable data. By adhering to rigorous experimental technique and understanding the theoretical underpinnings of melting point analysis, researchers and drug development professionals can gain valuable insights into the identity, purity, and solid-state properties of their compounds, thereby advancing their research and development endeavors with confidence.

References

-

NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

-

United States Pharmacopeia. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

-

Pharma Times. (2025, May 1). Validation and Calibration of Melting Point Instruments. Retrieved from [Link]

-

Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]

-

Scribd. (n.d.). SOP For Melting Point Calibration. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Calibration of Melting Point Apparatus. Retrieved from [Link]

-

Biometrix. (n.d.). Melting Point Apparatus - Calibration. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

METTLER TOLEDO. (2016, June 11). Compliance with amended General Chapter USP <741> Melting Range or Temperature. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Emerald Cloud Lab. (2025, September 25). ExperimentMeasureMeltingPoint Documentation. Retrieved from [Link]

-

Stenutz, R. (n.d.). methyl cyano(2-nitrophenyl)acetate. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). (2-chloro-3-nitrophenyl)acetonitrile. Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. scribd.com [scribd.com]

- 3. methyl cyano(2-nitrophenyl)acetate [stenutz.eu]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. emeraldcloudlab.com [emeraldcloudlab.com]

- 7. uspbpep.com [uspbpep.com]

- 8. thinksrs.com [thinksrs.com]

- 9. pharmatimesofficial.com [pharmatimesofficial.com]

- 10. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 11. Melting Point Apparatus [biometrix.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. jk-sci.com [jk-sci.com]

A Researcher's Comparative Guide to Mass Spectrometry Fragmentation of Chlorinated Nitro-aromatics

Introduction

Chlorinated nitro-aromatic compounds (CNAs) represent a significant class of environmental contaminants, often originating from industrial processes such as the manufacturing of pesticides, dyes, and explosives. Their persistence, toxicity, and potential for bioaccumulation make their accurate identification and quantification in complex matrices a critical analytical challenge.[1][2] Mass spectrometry, coupled with chromatographic separation, stands as the premier technique for this purpose. However, the structural diversity of CNAs, particularly the presence of numerous isomers, necessitates a deep understanding of their fragmentation behavior in the mass spectrometer to achieve unambiguous identification.

This guide provides a comparative analysis of the mass spectrometric fragmentation of chlorinated nitro-aromatics. It is designed for researchers, scientists, and drug development professionals who seek to move beyond simple library matching and develop robust analytical methods based on a mechanistic understanding of ion chemistry. We will explore how different ionization techniques and the substitution patterns of chlorine and nitro groups on the aromatic ring influence fragmentation pathways, ultimately enabling the differentiation of closely related isomers.

The Influence of Ionization Techniques on Fragmentation

The choice of ionization technique is paramount as it dictates the energy imparted to the analyte molecule and, consequently, the extent and nature of its fragmentation. For chlorinated nitro-aromatics, Electron Ionization (EI) and Negative Chemical Ionization (NCI) are the most commonly employed methods in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS).

Electron Ionization (EI)

Electron Ionization is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[3][4] This process results in the formation of a high-energy molecular ion (M+•) that readily undergoes fragmentation.[5] The resulting mass spectrum is rich in fragment ions, providing a detailed "fingerprint" of the molecule that is highly reproducible and useful for library matching.[3]

The fragmentation of odd-electron ions, like those produced in EI, is governed by the drive to form more stable even-electron ions and neutral radicals.[6] For chlorinated nitro-aromatics, the initial ionization often occurs through the removal of an electron from a lone pair on the oxygen of the nitro group or from the π-system of the aromatic ring.[7]

Negative Chemical Ionization (NCI)

In contrast to EI, Negative Chemical Ionization is a "soft" ionization technique that produces negative ions.[8] It is particularly well-suited for electrophilic compounds containing electronegative atoms, such as the nitro and chloro groups in CNAs.[8] In NCI, a reagent gas (e.g., methane or ammonia) is ionized by high-energy electrons, leading to the formation of a plasma of low-energy thermal electrons.[8] These thermal electrons can be captured by the analyte molecule (electron capture), forming a negative molecular ion (M-•).[8]

This process is much gentler than EI, resulting in significantly less fragmentation and often a dominant molecular ion peak.[8] This high sensitivity and selectivity make NCI an excellent choice for trace-level quantification of CNAs.[2] However, the lack of extensive fragmentation can make isomer differentiation more challenging compared to EI.

Comparative Overview: EI vs. NCI

| Feature | Electron Ionization (EI) | Negative Chemical Ionization (NCI) |

| Ionization Energy | High (typically 70 eV) | Low (thermal electrons) |

| Fragmentation | Extensive, complex spectra | Minimal, often only the molecular ion |

| Molecular Ion | Often weak or absent | Typically the base peak |

| Sensitivity | Good | Excellent for electrophilic compounds |

| Selectivity | Moderate | High for specific compound classes |

| Primary Use | Structural elucidation, library matching | Trace quantification |

Characteristic Fragmentation Pathways of Chlorinated Nitro-aromatics

The fragmentation of chlorinated nitro-aromatics is directed by the interplay of the electron-withdrawing nitro group and the inductive and resonance effects of the chlorine substituent(s). The positions of these groups on the aromatic ring critically influence the stability of the resulting fragment ions, leading to distinct fragmentation patterns for different isomers.

Common Fragmentation Reactions under Electron Ionization (EI)

Under EI conditions, the high internal energy of the molecular ion drives a series of predictable fragmentation reactions. The following are the most common pathways:

-

Loss of NO₂: This is often a primary fragmentation pathway, resulting from the cleavage of the C-N bond. The resulting fragment ion is a chlorophenyl cation. The stability of this cation is influenced by the position of the chlorine atom.

-

Loss of NO: A rearrangement process can lead to the expulsion of a neutral nitric oxide (NO) radical. This is particularly common in nitro-aromatics and results in the formation of a phenoxy-like cation.

-

Loss of Cl: Cleavage of the C-Cl bond results in the loss of a chlorine radical. The likelihood of this fragmentation depends on the C-Cl bond strength, which can be influenced by the presence of other substituents.

-

Loss of CO: Following the loss of NO, the resulting ion can undergo further fragmentation by losing a molecule of carbon monoxide (CO), leading to the formation of a five-membered ring ion.

-

Ortho Effect: In ortho-substituted chlorinated nitro-aromatics, intramolecular rearrangements can occur, leading to unique fragmentation pathways, such as the loss of OH.[9]

Fragmentation of Chloronitrobenzene Isomers

To illustrate the principles outlined above, let's compare the EI fragmentation of the three isomers of chloronitrobenzene.

| Isomer | Key Fragment Ions (m/z) and Proposed Structures | Rationale for Differences |

| 2-Chloronitrobenzene | 157 (M+•) , 127 ([M-NO]+), 111 ([M-NO₂]+), 99 ([M-NO-CO]+), 75 | The proximity of the chloro and nitro groups in the ortho position can facilitate unique interactions and rearrangements, potentially influencing the relative abundances of fragments. |

| 3-Chloronitrobenzene | 157 (M+•) , 127 ([M-NO]+), 111 ([M-NO₂]+), 99 ([M-NO-CO]+), 75 | The meta position offers less direct electronic interaction between the substituents compared to the ortho and para isomers, which can be reflected in the fragmentation pattern. |

| 4-Chloronitrobenzene | 157 (M+•) , 127 ([M-NO]+), 111 ([M-NO₂]+), 99 ([M-NO-CO]+), 75 | The para-isomer often exhibits a more stable molecular ion due to resonance stabilization. The relative abundance of the [M-NO₂]+ fragment is often a key differentiator. |